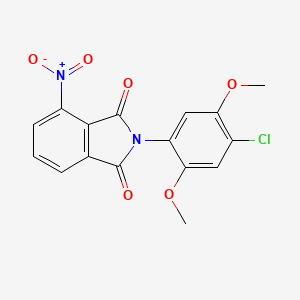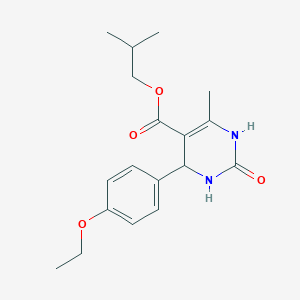![molecular formula C17H17ClN2O4 B11708326 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenoxy group, a methoxy-substituted phenyl group, and an acetohydrazide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
合成路线和反应条件
2-(4-氯-2-甲基苯氧基)-N'-[(E)-(4-羟基-3-甲氧基苯基)亚甲基]乙酰肼的合成通常涉及多个步骤,从中间体的制备开始。 一条常见的路线包括使4-氯-2-甲基苯酚与氯乙酸反应,形成4-氯-2-甲基苯氧基乙酸 。然后将此中间体与水合肼反应,生成相应的酰肼。 最后一步是在酸性条件下使酰肼与4-羟基-3-甲氧基苯甲醛缩合,得到目标化合物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、自动化合成系统和严格的质量控制措施,以确保高纯度和高产率。
化学反应分析
反应类型
2-(4-氯-2-甲基苯氧基)-N'-[(E)-(4-羟基-3-甲氧基苯基)亚甲基]乙酰肼可以进行各种化学反应,包括:
氧化: 酚羟基可以被氧化成醌衍生物。
还原: 亚胺基可以被还原成胺。
取代: 氯基可以被其他亲核试剂取代。
常见试剂和条件
氧化: 在酸性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 使用硼氢化钠或氢化铝锂等试剂。
取代: 在碱的存在下使用胺或硫醇等亲核试剂。
主要形成的产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 各种取代的苯氧基衍生物。
科学研究应用
2-(4-氯-2-甲基苯氧基)-N'-[(E)-(4-羟基-3-甲氧基苯基)亚甲基]乙酰肼在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为酶抑制剂或受体研究配体的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定性能的新材料.
作用机制
2-(4-氯-2-甲基苯氧基)-N'-[(E)-(4-羟基-3-甲氧基苯基)亚甲基]乙酰肼的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性或调节其功能。 酰肼和亚胺基的存在使其能够与蛋白质上的亲核部位形成共价键,从而导致其活性发生变化 .
相似化合物的比较
类似化合物
4-氯-2-甲基苯氧基乙酸: 目标化合物合成中的前体。
4-羟基-3-甲氧基苯甲醛: 用于最终缩合步骤的另一种前体。
2,4-二氯苯氧基乙酸 (2,4-D): 具有不同应用的结构相似的除草剂。
独特性
2-(4-氯-2-甲基苯氧基)-N'-[(E)-(4-羟基-3-甲氧基苯基)亚甲基]乙酰肼由于其官能团的组合而具有独特性,这些官能团赋予其特定的化学反应性和生物活性。 它能够进行各种化学反应并与生物靶标相互作用,使其成为研究和潜在治疗应用的多功能化合物 .
属性
分子式 |
C17H17ClN2O4 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-11-7-13(18)4-6-15(11)24-10-17(22)20-19-9-12-3-5-14(21)16(8-12)23-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChI 键 |
QPUWGMQCEQBILS-DJKKODMXSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11708266.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708269.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)
![2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11708277.png)
![4-{acetyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11708279.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11708289.png)
![N'-(2-chlorophenyl)-2-hydroxy-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11708291.png)


methanone](/img/structure/B11708316.png)
